molecular formula C21H14ClF3N2O B2774110 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 338978-66-8

6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No.: B2774110
CAS No.: 338978-66-8
M. Wt: 402.8
InChI Key: ROBXIHKUPYSMQB-UHFFFAOYSA-N
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Description

6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This particular compound features a benzimidazole core substituted with a chloro group, a phenyl ring, and a trifluoromethylbenzyl ether moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the benzimidazole derivative with 3-(trifluoromethyl)benzyl alcohol under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, potentially forming amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and benzimidazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-benzimidazole: Lacks the chloro and trifluoromethylbenzyl groups, resulting in different biological activity.

    6-chloro-2-phenyl-1H-benzimidazole: Similar but without the trifluoromethylbenzyl ether moiety.

    2-(trifluoromethyl)benzimidazole: Contains the trifluoromethyl group but lacks the phenyl and chloro substitutions.

Uniqueness

6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and phenyl groups contribute to its reactivity and potential therapeutic effects.

Properties

IUPAC Name

6-chloro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-17-9-10-18-19(12-17)27(20(26-18)15-6-2-1-3-7-15)28-13-14-5-4-8-16(11-14)21(23,24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXIHKUPYSMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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